Defensin
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
SKWFTPNHAACAAHCILLGNRGGHCVGTVCHCR |
Origin of Product |
United States |
Molecular Classification and Structural Biology of Defensins
Major Defensin (B1577277) Families and Subfamilies
Mammalian defensins are primarily categorized into alpha and beta subfamilies. frontiersin.orgnih.gov These subfamilies differ not only in their disulfide bond patterns but also in their expression patterns and gene structures. frontiersin.orgmdpi.com
| This compound Subfamily | Disulfide Connectivity (Cys positions) | Typical Size (amino acids) | Primary Expression Sites in Humans |
| Alpha-Defensins | C1-C6, C2-C4, C3-C5 | 29-35 | Neutrophils, Paneth cells |
| Beta-Defensins | C1-C5, C2-C4, C3-C6 | 38-42 | Epithelial cells |
Note: Cysteine positions are relative within the mature peptide sequence.
Alpha-Defensins (α-Defensins)
Alpha-defensins in humans are a group of cationic peptides typically ranging from 29 to 35 amino acids in length. mdpi.comoup.com They are characterized by a specific disulfide bond connectivity: Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5. pnas.orgmdpi.comnih.gov Structurally, they feature a three-stranded antiparallel β-sheet. mdpi.complos.org Human alpha-defensins are further divided into two major classes based on their expression patterns: myeloid and enteric. frontiersin.orgmdpi.com
Research findings highlight the importance of the conserved disulfide bonds and specific amino acid residues, such as Arg5, Glu13, and Gly17 (in HNP1/HNP3 numbering), for the stability and function of alpha-defensins. mdpi.com Structural studies have also shown that human alpha-defensins can form dimers, which is important for their antimicrobial activity. mdpi.complos.org
Myeloid α-Defensins (e.g., HNP1-3)
Myeloid alpha-defensins, also known as human neutrophil peptides (HNPs), are primarily found in the azurophilic granules of human neutrophils. frontiersin.orgmdpi.comoup.com The most abundant of these are HNP1, HNP2, and HNP3. mdpi.com These peptides are crucial components of the neutrophil's arsenal (B13267) against ingested microorganisms. pnas.orgoup.com HNP1-3 are encoded by different genes but share a highly similar distribution pattern of disulfide bonds. mdpi.com They contribute to the oxygen-dependent killing of phagocytosed microbes. oup.com
Structural studies of HNP1 have shown that two monomers can form a dimer through intermolecular hydrogen bonds, extending the β-sheet structure. mdpi.com This dimerization, along with their cationic and amphipathic nature, is important for their antimicrobial function. plos.org
Enteric α-Defensins (e.g., HD5, HD6)
Enteric alpha-defensins, also referred to as human defensins (HDs) 5 and 6, are predominantly expressed in the Paneth cells of the human small intestine. frontiersin.orgnih.govoup.comnih.gov These defensins play a vital role in mucosal host defense within the gastrointestinal tract. oup.com
Crystal structures of HD5 and HD6 have provided insights into their tertiary structures, which are shared with other alpha- and beta-defensins despite only modest amino acid sequence identity. nih.gov Like HNPs, HD5 and HD6 can form characteristic dimers. nih.gov Research indicates that the cationic properties and distribution of charged residues on the surface of HD5 may contribute to its potent bactericidal activity. nih.gov HD6, however, has shown practically no antimicrobial activity in some assays, which may be linked to its unique structural properties compared to other human alpha-defensins. nih.gov Studies in transgenic mice expressing HD5 have demonstrated resistance to certain bacterial infections, highlighting their protective role in the intestine. oup.comnih.gov
Beta-Defensins (β-Defensins)
Beta-defensins are another major subfamily of mammalian defensins, typically ranging from 38 to 42 amino acids in length. oup.com They are characterized by a disulfide bond connectivity distinct from alpha-defensins: Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6. pnas.orgacs.orgnih.gov Beta-defensins are primarily expressed in epithelial cells across various tissues, including the skin, respiratory tract, and urogenital tract. nih.govacs.org
Beta-defensins share a similar three-dimensional structure with alpha-defensins, featuring a triple-stranded antiparallel β-sheet. acs.org The presence and position of disulfide bridges are thought to have a marginal influence on their antibacterial effect, while the amphiphilic structure and distribution of cationic and hydrophobic regions are considered key determinants of their antimicrobial activity. acs.org Research has revealed the existence of a large number of genes encoding putative novel beta-defensins, many with specific expression patterns. acs.orgpnas.org
| Human Beta-Defensin | Expression Pattern | Primary Expression Sites |
| HBD1 | Constitutive | Epithelial tissues (skin, respiratory, urogenital) |
| HBD2 | Inducible | Epithelial tissues (skin, respiratory, urogenital) |
| HBD3 | Inducible | Epithelial tissues (skin, esophagus, gingiva, trachea) |
Constitutively Expressed β-Defensins (e.g., HBD1)
Constitutively expressed beta-defensins are produced at relatively constant levels in certain tissues. Human beta-defensin 1 (HBD1) is an example of a constitutively expressed beta-defensin, found in various epithelial tissues such as the skin, respiratory tract, and urogenital tract. acs.orgoup.com
Structural studies of HBD1 have confirmed the presence of an N-terminal α-helix and a structure similar to HBD2. researchgate.net While HBD1 exhibits antimicrobial activity, it is generally considered less potent than inducible beta-defensins like HBD2 and HBD3 against certain bacteria. pnas.orgresearchgate.net
Inducible β-Defensins (e.g., HBD2, HBD3)
Inducible beta-defensins are typically expressed at low levels but can be significantly upregulated in response to inflammatory mediators or microbial challenge. frontiersin.org Human beta-defensin 2 (HBD2) and human beta-defensin 3 (HBD3) are well-studied examples of inducible beta-defensins. frontiersin.org They are expressed in epithelial tissues and play a crucial role in the immune response to invading pathogens. acs.orgmdpi.com
HBD3 is particularly notable for its broad spectrum and potent bactericidal activity, even against many drug-resistant strains. pnas.org Compared to HBD1 and HBD2, HBD3 contains significantly more positively charged residues, which may contribute to its enhanced activity. pnas.org Research on HBD3 has indicated that while disulfide bonds are required for its chemotactic activity, they may be dispensable for its antimicrobial function, suggesting a complex structure-activity relationship. pnas.org Structural studies have characterized HBD2 and HBD3, revealing similarities in their secondary structures to HBD1. researchgate.netresearchgate.net HBD2 and HBD3 have also been shown to exhibit activities beyond direct antimicrobial effects, including chemotactic activity on immune cells. pnas.orgacs.orgmdpi.com
Theta-Defensins (θ-Defensins)
Theta-defensins are a family of mammalian antimicrobial peptides found in non-human 'Old World' primates. wikipedia.orgiiarjournals.org Notably, functional theta-defensins are not found in humans, gorillas, bonobos, and chimpanzees due to premature stop codons in their genes, although reconstructed human retrocyclin-2 (B1575973) exists for research purposes. wikipedia.orgfrontiersin.org These are small cyclic peptides, typically 18 amino acids in length, with a molecular weight of approximately 2 kDa. wikipedia.orgiiarjournals.org Their unique cyclic structure is formed by the ligation of two truncated alpha-defensin precursors. wikipedia.orgontosight.ai This cyclic structure, stabilized by three disulfide bonds arranged as a ladder along antiparallel β-sheets, confers high stability and resistance to proteolytic degradation. wikipedia.orgiiarjournals.orgontosight.ai Theta-defensins exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria, fungi, and some retroviruses, often by binding to and disrupting microbial cell membranes or blocking viral entry by binding to glycoproteins. wikipedia.orgontosight.ai
Big Defensins
Big defensins are antimicrobial polypeptides primarily found in invertebrates, particularly mollusks, but also in some arthropods and basal chordates like amphioxus. portlandpress.comnih.govresearchgate.net They are considered potential ancestors of vertebrate β-defensins. portlandpress.comnih.gov Mature big defensins are characterized by a unique structure consisting of a hydrophobic N-terminal domain and a cationic C-terminal domain containing six cysteine residues involved in three disulfide bridges. nih.govplos.org The N-terminal domain often adopts a globular conformation, while the C-terminal domain can show structural similarities to β-defensins. pdbj.orgacs.org Big defensins typically range from 70 to 80 amino acids in length. oup.com Examples include the big this compound from the Japanese horseshoe crab (Tachypleus tridentatus), a 79-residue peptide with activity against both Gram-positive and Gram-negative bacteria. pdbj.orgrcsb.org Research suggests the N-terminal hydrophobic domain plays a role in their activity, potentially through conformational changes in the presence of membranes. pdbj.orgacs.org
Plant Defensins
Plant defensins are a large family of cysteine-rich antimicrobial peptides widely distributed in plants, functioning as a key component of the plant innate immune system. plos.orgwikipedia.orgnih.govnih.gov They are typically 45 to 54 amino acids in length and share structural homology with defensins from other kingdoms. plos.orgwikipedia.org Plant defensins are characterized by a conserved three-dimensional structure, the cysteine-stabilized αβ (CSαβ) motif, consisting of one α-helix and three anti-parallel β-sheets stabilized by typically four disulfide bonds. plos.orgfrontiersin.orgmdpi.comicrisat.org Despite this conserved structure, their primary amino acid sequences are highly diverse, except for the conserved cysteine residues and a few other residues. plos.orgnih.govmdpi.com Plant defensins are broadly active against fungi and bacteria, with mechanisms of action that can involve interaction with fungal membrane lipids, induction of reactive oxygen species, and cell wall stress. plos.orgwikipedia.orgnih.gov They are classified into two classes based on their precursor structure: Class I defensins have a signal peptide and mature this compound domain, while Class II defensins include an additional C-terminal prodomain. wikipedia.orgnih.govbiorxiv.org
Insect Defensins
Insect defensins are cysteine-rich antibacterial peptides found in various insect orders. mdpi.comwikipedia.org They are part of the insect innate immune system and are primarily active against Gram-positive bacteria and fungi. mdpi.comwikipedia.orgfrontiersin.org Insect defensins typically range from 38 to 51 amino acids in length and contain six conserved cysteine residues that form three intramolecular disulfide bonds. mdpi.comwikipedia.org Similar to plant defensins, they exhibit a cysteine-stabilized αβ (CSαβ) motif, consisting of an α-helix and antiparallel β-sheets stabilized by disulfide bonds. mdpi.comfrontiersin.org This stable structure is important for their antibacterial activity. mdpi.com
Conserved Structural Motifs and Features
Despite significant sequence diversity, defensins across different kingdoms share conserved structural motifs and features that are crucial for their stability and function. wikipedia.orgnih.govoup.comontosight.aiplos.orgwikipedia.orgnih.govmdpi.combiorxiv.orgmdpi.comtandfonline.comresearchgate.net
Cysteine-Stabilized αβ Motif (CSαβ)
A hallmark structural feature of many defensins, particularly in plants and insects, is the cysteine-stabilized αβ (CSαβ) motif. nih.govoup.comnih.govmdpi.commdpi.comairitilibrary.com This motif consists of a compact fold where an α-helix is packed against a triple-stranded antiparallel β-sheet. plos.orgfrontiersin.orgmdpi.comairitilibrary.com The structure is stabilized by a specific arrangement of disulfide bonds. frontiersin.orgmdpi.comairitilibrary.com The CSαβ motif provides a stable scaffold that presents variable loop regions, which are often involved in interactions with target membranes or other molecules. nih.gov Other proteins, such as scorpion toxins, also exhibit the CSαβ fold. nih.gov
Within the CSαβ motif, a highly conserved γ-core motif (GXCX₃₋₉C) is present in disulfide-stabilized antimicrobial peptides, including plant defensins. plos.orgtandfonline.com This motif is typically located in the loop region connecting the second and third β-strands and is often important for antifungal activity, potentially by interacting with fungal plasma membranes. plos.orgfrontiersin.orgtandfonline.com
Disulfide Bond Topology and Conformation (cis- vs. trans-defensins)
The disulfide bonds are critical for the structural integrity and stability of defensins. wikipedia.orgwikipedia.orgiiarjournals.org The pattern and connectivity of these disulfide bonds are key features used to classify defensins into superfamilies. wikipedia.orgoup.comoup.com The two major superfamilies, cis-defensins and trans-defensins, are distinguished by the orientation of their most conserved pair of disulfides. wikipedia.orgoup.comoup.com
In the cis-defensin superfamily, which includes plant and insect defensins, the two most conserved disulfides are oriented in a parallel or "cis" manner, linking a β-strand to an α-helix. wikipedia.orgnih.govoup.combiorxiv.org This is sometimes referred to as a cysteine-stabilized αβ fold, although the term CSαβ motif is also used more broadly for the structural fold itself. oup.combiorxiv.org
Conversely, in the trans-defensin superfamily, which includes mammalian α-, β-, and θ-defensins, the two analogous disulfides point in opposite or "trans" directions from the final β-strand, connecting to different secondary structure elements. wikipedia.orgnih.govoup.com
Here is a summary of some structural features:
| This compound Type | Typical Length (amino acids) | Disulfide Bonds | Key Structural Motif | Common Organisms |
| Theta-Defensins | 18 | 3 | Cyclic, β-sheets, Cystine Ladder | Non-human 'Old World' Primates |
| Big Defensins | 70-80 | 3 (in C-terminus) | N-terminal globular, C-terminal β-defensin-like | Invertebrates (Mollusks), some Arthropods, Basal Chordates |
| Plant Defensins | 45-54 | Typically 4 | CSαβ (α-helix + β-sheets), γ-core | Plants |
| Insect Defensins | 38-51 | 3 | CSαβ (α-helix + β-sheets) | Insects, Arthropods |
Amphipathic Nature and Charged Residue Distribution
Most defensins are amphipathic molecules, meaning they possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. frontiersin.orgijbiotech.comunimore.it This structural feature is critical for their interaction with microbial membranes. frontiersin.orgwikipedia.orgebi.ac.ukresearchgate.net The amphipathicity arises from the spatial arrangement of amino acid residues within the peptide structure, typically resulting in clusters of positively charged amino acids and hydrophobic amino acid side chains segregated on the peptide surface. frontiersin.orgacs.orgwikipedia.org
The charged residues in defensins are predominantly cationic, primarily due to the abundance of lysine (B10760008) and arginine residues. frontiersin.orgwikipedia.orgfrontiersin.org This positive charge facilitates the initial electrostatic interaction with the negatively charged phospholipid head groups present on microbial cell membranes. frontiersin.orgfrontiersin.orgwikipedia.orgebi.ac.uk This interaction is a crucial step in the mechanism of action for many defensins, allowing them to bind to and subsequently disrupt the membrane. frontiersin.orgwikipedia.orgebi.ac.uknih.govasm.org
The amphipathic structure, often characterized by a beta-sheet core stabilized by disulfide bonds, allows defensins to insert into the lipid bilayer of microbial membranes. wikipedia.orgebi.ac.uknih.govresearchgate.net The hydrophobic regions are thought to partition into the lipid interior of the membrane, while the charged regions interact with the polar head groups and the aqueous environment. wikipedia.orgebi.ac.uk This insertion and interaction can lead to membrane permeabilization through various mechanisms, such as the formation of pore-like structures or a more generalized disruption of the lipid bilayer, ultimately leading to cell death. wikipedia.orgebi.ac.ukresearchgate.netnih.govresearchgate.net
Research findings highlight the importance of this amphipathic arrangement. Experiments with liposomes have shown that defensins can induce fusion and lysis of negatively charged membranes, with activity being mediated primarily by electrostatic forces and, to a lesser extent, hydrophobic interactions. nih.gov The maintenance of the amphiphilic beta-sheet structure throughout this process has been observed. nih.gov The balance between positively charged and hydrophobic surface regions is also considered to influence the selectivity of defensins for microbial cells over eukaryotic cells. acs.org
While many defensins adopt a beta-sheet-rich structure, some, like certain plant defensins, may also contain a short amphipathic alpha-helix in addition to beta-sheets, contributing to their membrane interactions. wikipedia.orgresearchgate.netasm.org The specific arrangement of cysteine residues forming disulfide bonds is crucial for stabilizing the three-dimensional amphipathic structure. wikipedia.orgnih.govresearchgate.net
Summary of Amphipathic and Charged Properties:
| Feature | Description | Functional Significance |
| Amphipathic Nature | Presence of spatially separated hydrophobic and hydrophilic regions. frontiersin.orgwikipedia.orgebi.ac.uk | Facilitates interaction and insertion into membranes. wikipedia.orgebi.ac.ukresearchgate.net |
| Cationic Charge | Net positive charge due to lysine and arginine residues. frontiersin.orgwikipedia.orgfrontiersin.org | Electrostatic attraction to negatively charged membranes. frontiersin.orgfrontiersin.orgwikipedia.orgebi.ac.uk |
| Hydrophobic Regions | Clusters of hydrophobic amino acid side chains. frontiersin.orgacs.orgwikipedia.org | Interaction with the lipid interior of membranes. wikipedia.orgebi.ac.uk |
| Charged Residue Distribution | Specific arrangement of charged residues on the peptide surface. frontiersin.orgacs.orgwikipedia.org | Influences target specificity and mechanism of action. frontiersin.orgacs.org |
This table summarizes the key aspects of the amphipathic nature and charged residue distribution in defensins, highlighting how these structural features are intrinsically linked to their function in interacting with microbial membranes.
Mechanisms of Action of Defensins
Membrane-Targeting Mechanisms
The antibacterial activity of defensins is generally ascribed to their effects on microbial membranes. oup.com Defensins, being positively charged, are electrostatically attracted to the negatively charged components present in microbial membranes, which are typically not found in mammalian cells. oup.comfrontiersin.orgmdpi.com
Interaction with Microbial Membrane Components (e.g., LPS, Teichoic Acids, Phospholipids)
Defensins interact with negatively charged components of microbial membranes. In Gram-negative bacteria, these components include lipopolysaccharide (LPS). oup.commdpi.comacs.org For Gram-positive bacteria, the negatively charged components include polysaccharides like teichoic acid and lipoteichoic acid. oup.commdpi.commdpi.com Phospholipids (B1166683), particularly anionic ones such as phosphatidylglycerol (PG), cardiolipin (B10847521) (CL), and phosphatidylserine (B164497) (PS), are also key interaction partners for defensins in bacterial membranes. oup.commdpi.comtandfonline.comnih.govresearchgate.netnih.gov
Specific interactions have been observed between defensins and these membrane components. For instance, human alpha-defensin 5 (HD5) interacts with LPS on the outer membrane of Gram-negative bacteria. pnas.orgplos.org The high affinity of defensins for LPS can facilitate the competitive displacement of divalent cations (Ca²⁺ or Mg²⁺) that bridge LPS molecules. oup.com Plant defensins have been shown to interact with specific phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and phosphatidic acid (PA), which is crucial for their membrane permeabilization activity. researchgate.netresearchgate.netfrontiersin.orgpnas.orgoncotarget.com
Research findings highlight the importance of these interactions. Studies using synthetic lipid vesicles mimicking microbial membranes have been instrumental in understanding how defensins interact with different lipid compositions. oup.comfrontiersin.org The initial interaction of defensins with LPS and teichoic acid in Gram-negative and Gram-positive bacteria, respectively, is well-supported by experimental evidence. oup.com
Here is a table summarizing some key This compound (B1577277) interactions with microbial membrane components:
| This compound Type/Source | Target Microbial Component(s) | Microbial Type(s) | Effect | Source |
| Human Alpha-Defensin 5 (HD5) | LPS, OmpA, Lipid II | Gram-negative, Gram-positive | Membrane disruption, Lipid II sequestration | pnas.org |
| Human Neutrophil Peptide-1 (HNP-1) | Outer and inner membranes, Lipid II | Escherichia coli, Gram-positive | Permeabilization, Cell wall synthesis inhibition | oup.comfrontiersin.org |
| Insect this compound | Cytoplasmic membrane | Micrococcus luteus | Permeabilization, Depolarization, Ion loss | oup.com |
| Plant Defensins (e.g., NaD1, TPP3) | Phosphatidylinositol bisphosphate (PIP₂), PI(4,5)P₂ | Fungi | Membrane permeabilization, Lipid disorder | researchgate.netpnas.orgoncotarget.com |
| Plant this compound MtDef4 | Phosphatidic Acid (PA) | Fungi | Fungal cell entry, Membrane permeabilization | researchgate.netplos.org |
| Plant Defensins (e.g., RsAFP2, DmAMP1) | Glucosylceramides, Mannosyl diinositolphosphoryl ceramides | Fungi | High-affinity binding, Antifungal activity | frontiersin.orgpnas.org |
| Scorpion this compound (BmKDfsin4) | Teichoic acid, Peptidoglycan, Phospholipids | Staphylococcus aureus | Inhibition of synthesis, Downregulation | mdpi.com |
Proposed Membrane Disruption Models (e.g., Barrel-Stave, Toroidal Pore, Carpet)
Upon interacting with the microbial membrane, defensins are thought to induce membrane disruption through several proposed models. The most commonly accepted models include the barrel-stave model, the toroidal pore model, and the carpet model. frontiersin.orgnih.govmdpi.comwikipedia.org
Barrel-Stave Model: In this model, peptides insert perpendicularly into the lipid bilayer, aggregating to form transmembrane pores that resemble a barrel. frontiersin.orgmdpi.comwikipedia.orgasm.org The hydrophobic regions of the peptides interact with the lipid core, while the hydrophilic regions line the pore, allowing for the passage of ions and other molecules. mdpi.com
Toroidal Pore Model: This model is a variation where the peptides associate with the lipid headgroups, causing the membrane to bend and form a pore lined by both peptides and lipid molecules. frontiersin.orgmdpi.comasm.org Toroidal pores are often described as more dynamic and transient than barrel-stave pores. frontiersin.org Studies on HD5 suggest it employs the toroidal pore formation mechanism to disrupt the Gram-negative bacterial membrane. plos.org
Carpet Model: In this model, peptides accumulate on the membrane surface in a "carpet-like" manner via electrostatic interactions. frontiersin.orgnih.govwikipedia.orgmdpi.com Once a threshold concentration is reached, the peptides disrupt the membrane integrity, potentially by causing localized thinning or detergent-like effects, without necessarily inserting deeply into the hydrophobic core. mdpi.comelifesciences.orgpnas.org Cationic plant defensins are suggested to act via the carpet mechanism. nih.govmdpi.com
These models represent different ways defensins can perturb the lipid bilayer, leading to increased permeability and ultimately cell death.
Membrane Permeabilization and Ion Efflux
A key consequence of this compound-membrane interaction is membrane permeabilization. oup.commdpi.comfrontiersin.orgtandfonline.comfrontiersin.orgresearchgate.net This process allows for the leakage of essential ions and metabolites from the microbial cell. mdpi.commdpi.com
Membrane permeabilization can lead to the dissipation of the membrane potential and disruption of ion gradients, which are vital for cellular processes like respiration and ATP synthesis. oup.comfrontiersin.orgnih.gov Studies have shown that defensins can cause the efflux of intracellular potassium ions (K⁺) from target cells. oup.comresearchgate.netmdpi.com This loss of ions contributes significantly to the antimicrobial effect.
The ability of defensins to form channels or pores in the membrane facilitates this leakage. oup.commdpi.comnih.govmdpi.com Even at concentrations that may not cause complete lysis, defensins can induce rapid changes in membrane potential and ion flow. nih.gov
Non-Membrane Targeting Mechanisms
While membrane disruption is a primary mechanism, some defensins also exert their effects through non-membrane targets. mdpi.complos.org
Interaction with Intracellular Targets
Certain defensins can translocate across the microbial membrane and interact with intracellular components. mdpi.comfrontiersin.orgplos.orgfrontiersin.orgmdpi.com Once inside the cell, they can interfere with essential cellular processes.
Examples of intracellular targets include nucleic acids (DNA and RNA) and components of the protein synthesis machinery, such as ribosomes. pnas.orgfrontiersin.orgfrontiersin.org Human this compound HNP-1 has been shown to inhibit nucleic acid and protein synthesis in E. coli. frontiersin.org A scorpion this compound, BmKDfsin4, was found to significantly upregulate bacterial ribosome-related pathways while downregulating amino acid synthesis pathways in Staphylococcus aureus. mdpi.com Some plant defensins, like MtDef5 and Psd1, have been reported to enter fungal cells and interact with intracellular targets, including those involved in cell cycle control. plos.orgfrontiersin.orgmdpi.com
Inhibition of Cell Wall Synthesis
Another non-membrane targeting mechanism involves the inhibition of cell wall synthesis, particularly in bacteria. mdpi.complos.orgpnas.orgfrontiersin.org The bacterial cell wall, especially the peptidoglycan layer, is essential for maintaining cell shape and integrity. frontiersin.org
Defensins can interfere with the synthesis of key cell wall components. For example, some defensins target Lipid II, an essential precursor for peptidoglycan synthesis. plos.orgpnas.orgfrontiersin.orgresearchgate.net Human alpha-defensins, such as HNP-1 and HD5, have been shown to kill Gram-positive bacteria by sequestering Lipid II, thereby inhibiting cell wall synthesis. plos.orgpnas.org Transcriptomic and proteomic studies on the effect of scorpion this compound BmKDfsin4 on Staphylococcus aureus revealed a significant downregulation of the synthesis pathways for peptidoglycan and teichoic acid, both crucial components of the Gram-positive cell wall. mdpi.com
Inhibition of cell wall synthesis can lead to weakened cell structure and ultimately cell death, particularly in growing bacteria. mdpi.com
Here is a table summarizing some non-membrane targeting mechanisms and their associated defensins:
| This compound Type/Source | Non-Membrane Target(s) | Microbial Type(s) | Effect | Source |
| Human Alpha-Defensins (HNP-1) | Nucleic acids, Protein synthesis | Escherichia coli | Inhibition of synthesis | frontiersin.org |
| Human Alpha-Defensins (HNP1, HD5) | Lipid II | Gram-positive bacteria | Sequestration, Inhibition of cell wall synthesis | plos.orgpnas.org |
| Scorpion this compound (BmKDfsin4) | Ribosomes, Amino acid synthesis, Peptidoglycan synthesis, Teichoic acid synthesis | Staphylococcus aureus | Upregulation of ribosomes, Downregulation of synthesis pathways | mdpi.com |
| Plant this compound MtDef5 | Nucleic acids | Xanthomonas campestris | Interaction, Interference with processes | frontiersin.org |
| Plant this compound Psd1 | Nuclear cyclin-like protein | Neurospora crassa | Interaction, Co-localization in nuclei | plos.org |
| Peptidomimetic derived from HD5 | Bacterial 70S ribosomes | Gram-negative bacteria | Targeting | pnas.org |
Neutralization of Secreted Toxins
Defensins have demonstrated the capacity to neutralize a variety of bacterial protein toxins, a function recognized as a novel role for these peptides. This antitoxin activity is considered a fast-response mechanism against some of the most potent toxins known. nih.govmpg.de
Research has shown that certain human α-defensins, including human neutrophil peptides 1-3 (HNP1-3) and human α-defensin 5 (α-def-5), can neutralize toxins produced by Clostridioides difficile, such as TcdA, TcdB, and CDT. mdpi.comoup.comfrontiersin.org For TcdA and TcdB, a proposed mechanism involves the formation of inactive toxin-defensin aggregates. mdpi.comfrontiersin.org Human α-defensin-6 (α-def-6) has also been shown to neutralize TcdA and TcdB by directly binding to the toxins and inducing rapid aggregation, which likely sequesters the toxins and prevents their cytotoxic effects. mdpi.com
Studies have also indicated that human α-defensins can protect cells from intoxication by diphtheria toxin and Pseudomonas exotoxin A by inhibiting their ADP-ribosyltransferase activity. oup.com Furthermore, α-defensin-1 and α-defensin-5 have been identified as inhibitors of pertussis toxin (PT), the main virulence factor of Bordetella pertussis. While α-defensin-1 appears to primarily inhibit the enzyme activity of PT intracellularly, α-defensin-5 mainly inhibits the uptake of PT into cells. mdpi.commdpi.com The ability of defensins to interact with and neutralize toxins highlights their multifaceted contribution to host defense beyond direct antimicrobial effects.
Induction of Reactive Oxygen Species (ROS)
The induction of reactive oxygen species (ROS) in target cells is another significant mechanism employed by defensins, particularly plant defensins, contributing to their antifungal activity. Excessive ROS production can lead to oxidative stress, damaging cellular components like DNA, RNA, lipids, and proteins, ultimately triggering programmed cell death or apoptosis. researchgate.net
Several plant defensins have been shown to induce ROS production. For instance, the radish this compound RsAFP2 (Raphanus sativus antifungal peptide 2) induces ROS in Candida albicans in a dose-dependent manner. This induction is dependent on the this compound binding to glucosylceramide (GlcCer) in the fungal membrane, suggesting a signaling cascade initiated by this interaction. researchgate.netlatrobe.edu.au The plant this compound NaD1 from Nicotiana alata also induces ROS production in C. albicans and Fusarium oxysporum, contributing to cell death through oxidative damage. latrobe.edu.aunih.gov Research indicates that the induction of ROS by NaD1 may involve interaction with mitochondria. portlandpress.commdpi.com
The antifungal plant this compound HsAFP1 from Heuchera sanguinea has also been shown to induce ROS accumulation in C. albicans, which is associated with the induction of apoptosis. frontiersin.orgfrontiersin.org Studies with Saccharomyces cerevisiae mutants suggest that a functional respiratory chain is important for HsAFP1 antifungal action, supporting the link between mitochondrial function and ROS induction by this this compound. frontiersin.orgfrontiersin.org this compound-like peptides from Capsicum chinense have also been reported to induce increased ROS and loss of mitochondrial functionality in the fungus Colletotrichum scovillei. nih.gov
Receptor-Mediated Internalization
Receptor-mediated internalization is a mechanism by which some defensins are taken up into target cells, allowing them to interact with intracellular targets or initiate intracellular signaling pathways. This process can contribute to both antimicrobial and immunomodulatory functions of defensins. frontiersin.orgnih.gov
For some plant defensins, such as NaD1, MtDef4, and Psd1, cellular uptake has been observed after initial interaction with the fungal cell surface. nih.gov While membrane permeabilization can occur, internalization is suggested to be a distinct process, potentially mediated by specific receptors or involving transient membrane translocation mechanisms. nih.gov
Human defensins also engage in receptor-mediated interactions. β-Defensins, for example, are known to be chemotactic for dendritic cells and memory T cells by binding to the chemokine receptor CCR6. oup.com This binding facilitates the recruitment of immune cells to sites of inflammation. oup.com
Human α-defensin 5 (HD-5) has been shown to be internalized into cells, and this internalization appears to be dependent on the functional expression of Tumor Necosis Factor receptors (TNFRs), particularly TNFR1. nih.gov In the absence of TNF receptor expression, HD-5 remained surface-associated, while it was readily internalized in wild-type cells expressing these receptors. nih.gov This suggests an interaction between HD-5 and the extracellular domain of TNFR1, leading to internalization. nih.gov Once internalized, HD-5 can exert intracellular effects, including targeting mitochondrial membranes, leading to cell death. nih.gov
Receptor-mediated internalization can also play a role in the adjuvant activity of defensins. Complexes formed between defensins and microbial antigens can be more efficiently taken up by antigen-presenting cells, potentially via this compound receptor-mediated mechanisms. nih.gov This enhanced uptake can lead to improved antigen presentation and the potentiation of adaptive immune responses. nih.gov
The precise receptors involved in the internalization of various defensins are still under investigation and appear to be specific to the this compound type and target cell.
Biological Functions and Immunomodulatory Roles of Defensins
Broad-Spectrum Antimicrobial Activities (Bacterial, Fungal, Viral)
Defensins exhibit broad-spectrum antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses tandfonline.comfrontiersin.orgaai.orgasm.orgprospecbio.compeerj.comtermedia.pl. Their microbicidal action is often attributed to their ability to interact with the negatively charged membranes of target microorganisms, leading to membrane permeabilization and disruption of essential cellular processes tandfonline.comfrontiersin.orgasm.orgpeerj.com.
Studies have demonstrated the effectiveness of specific defensins against various microbes. For instance, human intestinal defensin (B1577277) 5 (HD-5) has shown activity against Listeria monocytogenes, Escherichia coli, Salmonella typhimurium, and Candida albicans asm.org. Human beta-defensin 2 (hBD-2) is particularly effective against Gram-negative bacteria like enteric E. coli and Pseudomonas aeruginosa, as well as C. albicans, although it shows only bacteriostatic properties against Staphylococcus aureus tandfonline.com. Human beta-defensin 3 (hBD-3) has demonstrated high anti-staphylococcal activity, including against methicillin-resistant strains peerj.com. Defensins also inhibit the development of enveloped viruses, such as Herpes simplex virus (HSV-1 and HSV-2), cytomegalovirus, influenza virus, and human papillomavirus (HPV) termedia.pl. Some defensins can directly interact with viral capsules or indirectly modulate the activity of viral co-receptors on immune cells termedia.pl.
The antimicrobial activity of defensins can be influenced by environmental factors such as salt concentration and pH asm.org. For example, the activity of recombinant HD-5 was inhibited in the presence of salt asm.org.
Immunomodulation and Link to Adaptive Immunity
Beyond their direct antimicrobial effects, defensins play significant roles in modulating immune responses, effectively linking the innate and adaptive arms of the immune system frontiersin.orgnih.govnih.govfrontiersin.orgbowdish.cajmb.or.kr. They act as endogenous alarmins, signaling danger and promoting both local innate and systemic adaptive immune responses frontiersin.org.
Chemoattraction of Immune Cells (Dendritic Cells, T-cells, Monocytes, Mast Cells, Neutrophils)
Defensins function as chemoattractants for various immune cells, directing their migration to sites of infection or inflammation frontiersin.orgbowdish.caaai.orgnih.govtermedia.plmdpi.comkuleuven.be. This chemoattractant activity is crucial for initiating and coordinating immune responses.
Human beta-defensins, including hBD1 and hBD2, can attract immature dendritic cells, memory CD4+ T cells, monocytes, and activated neutrophils at low concentrations frontiersin.orgbowdish.ca. This chemotaxis is, in part, mediated through the chemokine receptor CCR6, which is also a receptor for the chemokine CCL20 frontiersin.orgbowdish.canih.govaai.org. Alpha-defensins, such as human neutrophil peptides (HNP) 1 and 3, and HD5, are potent chemotaxins for macrophages and human mast cell lines aai.org. They also mobilize naive and memory T lymphocytes aai.org. The cathelicidin (B612621) LL-37, another host defense peptide often discussed alongside defensins due to its similar functions, also acts as a chemotactic factor for various immune cells, including DCs, macrophages, neutrophils, mast cells, and T cells jmb.or.kr.
Activation of Immune Cells and Pro-inflammatory Signaling
Defensins can activate immune cells and induce pro-inflammatory signaling, contributing to the amplification of the immune response frontiersin.orgnih.govkuleuven.becapes.gov.br.
Human beta-defensin 3 (hBD-3) has been shown to activate human monocytes and myeloid dendritic cells in a Toll-like receptor (TLR) 1/2-dependent manner capes.gov.brfrontiersin.orgnih.gov. This activation leads to the upregulation of co-stimulatory molecules such as CD80, CD86, and CD40 on these cells frontiersin.orgcapes.gov.brfrontiersin.orgnih.govresearchgate.net. Activation of monocytes by hBD-3 involves signaling pathways requiring myeloid differentiating factor 88 (MyD88) capes.gov.brnih.gov. While some studies indicate a pro-inflammatory role, others suggest that defensins can also have anti-inflammatory effects, and their function may be concentration-dependent nih.govresearchgate.net.
Modulation of Cytokine and Chemokine Production
Defensins influence the production of various cytokines and chemokines by immune and epithelial cells, further shaping the immune microenvironment nih.govfrontiersin.orgcapes.gov.brresearchgate.netnih.gov.
Alpha-defensins, such as HNP1 and HNP3, can stimulate the production of cytokines like IL-1, IL-4, IL-6, TNF-α, and interferon-gamma in monocytes researchgate.netnih.gov. Alpha-defensin-1 has been shown to induce the synthesis of chemokines/cytokines such as IL-8 and IL-1β in lung epithelial cells and monocytes oup.com. Beta-defensins, including hBD-2 and hBD-3, can induce the release of the chemokine CCL20 (MIP-3α) by human oral epithelial cells nih.gov. This induction can be mediated through signaling pathways involving extracellular signal-regulated kinase 1/2 and p38 nih.gov. While hBD-2 can induce a vigorous cytokine response in peripheral blood mononuclear cells, hBD-3, despite its potent antimicrobial activity, is less active in stimulating cytokine or chemokine production, except for IL-8 upregulation nih.gov.
Here is a table summarizing some of the reported effects of defensins on cytokine and chemokine production:
| This compound Type | Immune Cell Type/Tissue | Cytokines/Chemokines Modulated | Effect (Increase/Decrease) | Source |
| Alpha-defensins (HNP1, HNP3) | Monocytes | IL-1, IL-4, IL-6, TNF-α, IFN-γ | Increase | nih.gov |
| Alpha-defensin-1 | Lung epithelial cells, Monocytes | IL-8, IL-1β | Increase | oup.com |
| Beta-defensins (hBD-2, hBD-3) | Human oral epithelial cells | CCL20 (MIP-3α) | Increase | nih.gov |
| hBD-2 | Peripheral blood mononuclear cells | Various cytokines | Increase | nih.gov |
| hBD-3 | THP-1 derived macrophages (LPS/zymosan-induced) | IL-10 | Increase | mdpi.com |
| hBD-3 | THP-1 derived macrophages (LPS-induced) | TNF-α | Decrease | mdpi.com |
| hBD-3 | THP-1 derived macrophages (LPS-induced) | IL-1β | Increase | mdpi.com |
| NaD1 (plant this compound) | THP-1 derived macrophages (LPS/zymosan-induced) | IL-10 | Increase | mdpi.com |
| NaD1 (plant this compound) | THP-1 derived macrophages (LPS-induced) | TNF-α | Decrease | mdpi.com |
| NaD1 (plant this compound) | THP-1 derived macrophages (LPS/zymosan-induced) | IL-1β | Increase | mdpi.com |
| Psd1 (plant this compound) | THP-1 derived macrophages (LPS-induced) | IL-6 | Slight Increase | mdpi.com |
| Immature DCs | Various cytokines and chemokines (IL-1RA, CXCL8, CCL2, CCL7, CXCL9, CCL3, CCL4, M-CSF) | Inhibition (by tobacco this compound NaD1) | mdpi.com |
Activation of Antigen-Presenting Cells
Defensins contribute to the activation of antigen-presenting cells (APCs), such as dendritic cells and monocytes, which is a critical step in initiating adaptive immune responses aai.orgkuleuven.becapes.gov.brnih.govresearchgate.net.
Human beta-defensin-3 (hBD-3) can induce the expression of co-stimulatory molecules (CD80, CD86, CD40) and MHC class II on monocytes and myeloid DCs capes.gov.brfrontiersin.orgnih.govresearchgate.net. This activation is mediated through interactions with TLR1 and TLR2 capes.gov.brfrontiersin.orgnih.gov. The activation of APCs by defensins, particularly in a TLR-dependent manner, suggests that these peptides not only recruit cells of the adaptive immune system but also contribute to their function and maturation capes.gov.brfrontiersin.org. This enhanced antigen presentation capacity can lead to amplified antigen-specific humoral and cellular immune responses mdpi.com.
Roles in Tissue Homeostasis and Repair
Defensins also play important roles in maintaining tissue homeostasis and promoting tissue repair, particularly in the context of wound healing asm.orgtermedia.plresearchgate.netnih.govmdpi.comnih.gov.
They are involved in all stages of wound healing, including inflammation, proliferation, and remodeling nih.govnih.gov. Defensins contribute to the recruitment of leukocytes to the wound site, which helps clear pathogens and debris nih.govnih.gov. They can influence cell proliferation, migration, and apoptosis, processes essential for tissue regeneration nih.gov. For example, hBD-3 has been shown to promote the migration and proliferation of keratinocytes and fibroblasts, key cell types involved in wound closure nih.gov.
Furthermore, defensins can promote angiogenesis, the formation of new blood vessels, which is vital for supplying nutrients and oxygen to healing tissues nih.govnih.gov. HNP1, hBD2, and hBD3 have been shown to promote VEGF expression and improve vascularization nih.gov. HBD1-4 can also increase the secretion of angiogenin (B13778026) nih.gov. Defensins' roles in regulating inflammation, promoting cell migration and proliferation, and inducing angiogenesis highlight their multifaceted contributions to the complex process of tissue repair nih.govnih.gov.
Wound Healing
Defensins contribute to the complex process of wound healing through several mechanisms. They are involved in the inflammatory phase, which is the initial stage of wound healing. Neutrophils and macrophages, key cells in this phase, secrete defensins that help clear the wound area wjgnet.comnih.gov. Studies indicate that defensins promote the recruitment and accumulation of leukocytes at inflammatory sites wjgnet.comnih.gov.
Defensins also positively influence cellular processes crucial for tissue repair, such as cell migration and proliferation mdpi.com. Human neutrophil peptides (HNPs), specifically HNP-1 and HNP-2, have been shown to stimulate the proliferation and collagen synthesis of lung fibroblasts mdpi.com. Human beta-defensins (hBDs), including hBD-1, hBD-2, hBD-3, and hBD-4, enhance the migration of keratinocytes and promote wound closure mdpi.com. These effects on keratinocyte proliferation and migration are dependent on the activation of the epidermal growth factor receptor (EGFR) mdpi.com.
Research on human beta-defensin-3 (hBD-3) has demonstrated its ability to accelerate wound healing in mouse models. HBD-3 treatment led to faster wound closure, accumulation of inflammatory cells in the early phase, and an increased number of fibroblasts and newly formed vessels nih.govfrontiersin.orgnih.gov. HBD-3 also enhanced the secretion of angiogenic growth factors like fibroblast growth factor (FGF), platelet-derived growth factor (PDGF), and vascular endothelial growth factor (VEGF), and induced the migration and proliferation of human fibroblasts nih.govfrontiersin.orgnih.govresearchgate.net. This hBD-3-mediated activation of fibroblasts involves the fibroblast growth factor receptor 1 (FGFR1)/Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathways nih.govfrontiersin.orgnih.gov.
This compound expression can be altered in chronic wounds. For instance, beta-defensin expression is found to be decreased in diabetic ulcers, which is thought to contribute to increased infection susceptibility and impaired wound healing frontiersin.org.
Angiogenesis Modulation
Angiogenesis, the formation of new blood vessels, is a vital process in wound healing and development nih.gov. Defensins have been shown to modulate angiogenesis, although their effects can be complex and context-dependent frontiersin.org.
Alpha-defensins, such as human neutrophil peptides (HNPs), have been reported to inhibit angiogenesis. They can interfere with VEGF signaling and block endothelial cell proliferation and capillary sprout formation in vitro researchgate.netnih.govresearchgate.netmdpi.com. Studies using mouse models of hypoxia-induced retinal angiogenesis have shown that alpha-defensins can reduce retinal neovascularization nih.govresearchgate.net. This inhibitory effect may involve interference with the interaction between fibronectin (FN) and its receptor, integrin alpha5beta1, which is crucial for endothelial cell adhesion and migration nih.govnih.gov.
In contrast, some beta-defensins appear to promote angiogenesis. Human beta-defensins (hBDs), including hBD-1, hBD-2, hBD-3, and hBD-4, have been shown to increase the secretion of angiogenin, a potent angiogenic factor, in human dermal fibroblasts nih.gov. This process involves the activation of signaling pathways such as EGFR, Src family kinase, c-Jun N-terminal kinase (JNK), p38, and nuclear factor-kappa B (NF-κB) nih.gov. HBD-2 is also known to induce the secretion of angiogenin wjgnet.com. HBD-3 has been reported to promote angiogenesis by inducing the expression of various angiogenic factors like VEGF, PDGF, and FGF2 by dermal fibroblasts nih.gov. Mouse beta-defensin 14 (the ortholog of HBD3) has been shown to enhance angiogenesis and tumor development in vivo, acting as a chemoattractant frontiersin.org.
The dual nature of defensins in angiogenesis highlights their intricate roles in regulating vascularization in different physiological and pathological conditions.
Other Biological Functions (e.g., Development, Fertility, Metal Tolerance)
Defensins are involved in a range of other biological functions beyond immunity and wound healing.
Development: The expression of beta-defensins in the sterile environment of developing embryos in various species suggests a potential role in developmental processes physiology.org. While the specific mechanisms are still being explored, their presence during embryonic development points towards functions beyond host defense frontiersin.orgphysiology.org. Plant defensins have also been reported to have roles in regulating plant growth and development tandfonline.comnih.gov.
Fertility: Defensins are widely distributed in both the female and male reproductive tracts and play a dual role in host defense and fertility protection nih.govnih.gov. In the male reproductive tract, particularly in the epididymis, beta-defensins are highly expressed and are important for sperm maturation nih.govnih.gov. Studies in animals and clinical research indicate that defensins play a role in sperm maturation, motility, and fertilization nih.govnih.gov. For instance, bovine beta-defensin 126 is adsorbed onto sperm and promotes sperm motility biorxiv.org. Beta-defensins can also help protect sperm from premature capacitation mdpi.com. The homozygous deletion of nine beta-defensin genes in mice results in male sterility with reduced sperm motility mdpi.com. Beta-defensins may also contribute to preventing sperm recognition by the female immune system mdpi.com. In plants, a specific cluster of this compound-like genes expressed in reproductive tissues is involved in male-female gamete interactions to facilitate fertilization physiology.org.
Metal Tolerance: Plant defensins have been found to play a role in metal tolerance nih.govscispace.comwikipedia.orgijbiotech.comfrontiersin.orgnih.govresearchgate.net. Defensins from Arabidopsis thaliana and rice function in cadmium tolerance scispace.comfrontiersin.org. A this compound from Arabidopsis halleri has been shown to confer tolerance to zinc scispace.comwikipedia.orgresearchgate.netresearchgate.netinra.fr. Histidine-rich defensins (HRDs) in plants, characterized by an enrichment of histidine residues, have shown metal binding properties scispace.com. Unlike some other metal-binding proteins, certain plant defensins function in metal tolerance within the endoplasmic reticulum, where they help decrease stress caused by excess metal ions like zinc researchgate.netresearchgate.net. Overexpression of certain this compound-like genes, such as CAL2 in rice, has been shown to increase cadmium accumulation frontiersin.orgnih.gov.
Here is a table summarizing some of the discussed biological functions:
| Biological Function | This compound Type/Example | Key Role(s) |
| Wound Healing | Alpha-defensins (HNPs) | Promote leukocyte recruitment, stimulate fibroblast proliferation and collagen synthesis. wjgnet.comnih.govmdpi.com |
| Beta-defensins (hBDs) | Enhance keratinocyte migration and proliferation, promote wound closure, induce angiogenic factor secretion. mdpi.comnih.govfrontiersin.orgnih.gov | |
| Angiogenesis Modulation | Alpha-defensins | Inhibit endothelial cell functions, reduce neovascularization. researchgate.netnih.govresearchgate.netmdpi.com |
| Beta-defensins | Increase angiogenin secretion, induce angiogenic factor expression (VEGF, PDGF, FGF2), promote angiogenesis. nih.govfrontiersin.orgnih.gov | |
| Development | Beta-defensins | Suggested role in embryonic development. physiology.org Plant defensins involved in plant growth and development. tandfonline.comnih.gov |
| Fertility | Beta-defensins | Involved in sperm maturation, motility, and fertilization. nih.govnih.govbiorxiv.orgmdpi.com Plant defensins in gamete interaction. physiology.org |
| Metal Tolerance | Plant Defensins | Confer tolerance to metals like cadmium and zinc, metal binding. nih.govscispace.comwikipedia.orgijbiotech.comfrontiersin.orgnih.govresearchgate.netresearchgate.netinra.fr |
Regulation of Defensin Expression and Activity
Gene Expression and Transcriptional Regulation
The production of defensins is primarily controlled at the transcriptional level, involving complex regulatory mechanisms that respond to various stimuli. nih.govnih.govnih.gov
Constitutive vs. Inducible Expression
Defensin (B1577277) expression patterns vary depending on the specific this compound type and tissue. Some defensins are constitutively expressed, meaning they are produced at a basal level in certain tissues even in the absence of infection. nih.govmdpi.compnas.orgnih.govspandidos-publications.comroyalsocietypublishing.org This constitutive expression provides a standing defense barrier at epithelial surfaces. pnas.orgnih.gov Examples of constitutively expressed defensins include HNP1-3, DEFA5-6, and hBD-1. mdpi.com
In contrast, the expression of other defensins is highly inducible, significantly increasing in response to infectious or inflammatory stimuli. nih.govmdpi.compnas.orgnih.govspandidos-publications.comroyalsocietypublishing.org This inducible expression allows for a rapid and amplified response at sites of infection or inflammation. nih.govpnas.org Human beta-defensins 2 and 3 (hBD-2 and hBD-3) are notable examples of inducible defensins. mdpi.comnih.gov
Inducing Stimuli (e.g., Microbial Insults, PAMPs, Inflammatory Cytokines)
This compound gene expression can be triggered by a diverse range of stimuli, reflecting their role in responding to various threats. Microbial insults, including exposure to bacteria, viruses, and fungi, are potent inducers of this compound expression. nih.govmdpi.comnih.govspandidos-publications.com Pathogen-associated molecular patterns (PAMPs), such as bacterial lipopolysaccharide (LPS) and peptidoglycans (PGN), are key microbial components recognized by the host immune system, leading to this compound induction. nih.govmdpi.comnih.govspandidos-publications.complymouth.ac.ukmdpi.com
Inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-22 (IL-22), also play a significant role in inducing this compound expression. mdpi.comspandidos-publications.complymouth.ac.ukmdpi.com These cytokines, often produced during an inflammatory response, further amplify the production of defensins at the site of infection or injury. plymouth.ac.uk L-isoleucine and its analogs have also been shown to induce epithelial β-defensin expression. pnas.org
Signal Transduction Pathways (e.g., NF-κB, NF IL-6, Toll-like Receptor 2)
The induction of this compound gene expression is mediated by specific signal transduction pathways that are activated upon recognition of inducing stimuli. Toll-like receptors (TLRs), which recognize PAMPs, are crucial in initiating these pathways. nih.govmdpi.commdpi.comasm.orgfoodandnutritionresearch.netelsevier.esscilit.com For instance, TLR2 is activated by bacterial lipoprotein and lipoteichoic acid (LTA), leading to the induction of beta-defensins. spandidos-publications.comasm.orgscilit.complos.org
Key downstream signaling molecules and transcription factors involved in this compound regulation include NF-κB, AP-1, and NF IL-6. nih.govnih.govasm.orgelsevier.esplos.org The NF-κB pathway is particularly important for the inducible expression of many defensins, including hBD-2 and hBD-131, in response to inflammatory cytokines and microbial products. nih.govpnas.orgmdpi.comasm.orgfoodandnutritionresearch.netelsevier.esscilit.complos.org Activation of NF-κB often involves the phosphorylation and degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and bind to regulatory elements in this compound genes. nih.govmdpi.comelsevier.esplos.org The promoter regions of this compound genes, such as HBD-2, contain binding sites for these transcription factors. nih.govasm.org The MAPK pathway, including p38 and JNK, also contributes to this compound induction, sometimes independently of or in conjunction with NF-κB. mdpi.comasm.orgplos.org
Post-Translational Modifications
Defensins are synthesized as prepropeptides and undergo post-translational modifications to become mature, active peptides. mdpi.comresearchgate.net A critical step is the proteolytic cleavage of the signal peptide and propeptide regions by specific cellular proteases. mdpi.comresearchgate.net This processing is essential for generating the mature this compound peptide with its characteristic structure and activity. researchgate.net
Another crucial post-translational modification is the formation of intramolecular disulfide bonds. mdpi.comuniprot.orgnovusbio.comnih.gov Mammalian defensins typically contain multiple cysteine residues that form disulfide bridges, which are indispensable for their proper folding, stability, and effective antimicrobial activity. mdpi.comuniprot.orgnovusbio.comnih.gov For example, alpha-defensins have three disulfide bonds that are required for their antiviral activity against certain viruses. uniprot.orgnih.gov These modifications ensure the correct three-dimensional structure necessary for interacting with microbial membranes and exerting their biological functions. researchgate.netuniprot.orgnovusbio.com Alpha-defensins can also induce post-translational modification of host proteins like LDL, affecting their metabolism. nih.gov
Localization and Secretion Mechanisms
Defensins are strategically localized in various tissues and cell types, acting as a first line of defense at vulnerable sites. nih.govmdpi.compnas.orgnih.govspandidos-publications.complos.org Alpha-defensins, such as HNP1-4, are primarily stored in the azurophilic granules of neutrophils and in Paneth cells of the small intestine. mdpi.comnih.govuniprot.orgfrontierspartnerships.orgacademie-sciences.fr These granules represent a rapid-release system, allowing for the swift deployment of high concentrations of defensins upon encountering pathogens. uniprot.orgacademie-sciences.fr
Beta-defensins are widely expressed by epithelial cells lining various surfaces, including the skin, respiratory tract, urogenital tract, and gastrointestinal tract. mdpi.compnas.orgnih.govspandidos-publications.complos.org Their secretion mechanisms can vary. While some defensins are stored in granules, others, like hBD-1 in platelets, may be localized in extragranular cytoplasmic compartments and released via alternative mechanisms, such as in response to bacterial toxins that permeabilize cell membranes. plos.org The secretion of beta-defensins from epithelial cells can be induced by bacterial exposure and inflammatory stimuli. tandfonline.com In some cases, the expression and secretion patterns of beta-defensins in epithelial cells are linked to cellular differentiation. tandfonline.com
Endogenous Modulators and Inhibitors of this compound Activity
While defensins are essential for host defense, their activity can be modulated or inhibited by various endogenous factors. Host regulatory mechanisms are in place to prevent excessive inflammation and tissue damage that could result from uncontrolled this compound activity. scbt.com These mechanisms can include the downregulation of signaling pathways involved in this compound gene expression, such as the modulation of NF-κB activity. scbt.com
Additionally, the host may produce proteins that bind to and sequester defensins, thereby reducing their availability to interact with and kill pathogens. scbt.com Pathogens themselves have also evolved strategies to evade this compound-mediated killing, including the production of proteases that degrade defensins or the expression of surface molecules that interfere with this compound binding and membrane disruption. scbt.com Furthermore, certain defensins, such as mouse β-defensin 3 (mBD3) and human beta-defensin 2 (hBD2), have been found to inhibit endogenous and exogenous potassium channels, suggesting a potential role in modulating ion channel activity in host cells. mdpi.com Human alpha-defensins can also interact with and inhibit bacterial toxins. jmb.or.kr
Evolutionary Dynamics of Defensins
Phylogenetic Relationships and Ancestral Origins
Phylogenetic studies have provided significant insights into the evolutionary relationships among different defensin (B1577277) families and their likely ancestral origins. While traditionally treated as a single superfamily, evidence suggests that defensins actually comprise two independent superfamilies: cis-defensins and trans-defensins. nih.govoup.comoup.comresearchgate.net These superfamilies arose from distinct evolutionary origins but have converged in structure and function. nih.govoup.comoup.comresearchgate.netnih.gov
Within vertebrates, β-defensins are considered the most ancient and evolutionarily conserved family of host defense peptides. nih.govfrontiersin.org Evidence suggests that a primordial β-defensin is the common ancestor of all vertebrate defensins, and this gene family expanded throughout vertebrate evolution. frontiersin.org This hypothesis is supported by the discovery of β-defensin-like genes in phylogenetically distant vertebrates, including reptiles, birds, and teleost fishes. frontiersin.org Big defensins, found predominantly in marine invertebrates like mollusks, arthropods, and basal chordates, are believed to be the ancestors of β-defensins. nih.govfrontiersin.orgnih.govnih.govnih.gov Structural and phylogenetic studies indicate that big defensins could represent a missing link in vertebrate this compound evolution. nih.govfrontiersin.orgnih.gov
Mammalian α-defensins, in contrast to β-defensins, are specific to mammals. frontiersin.orgnih.gov Phylogenetic analyses suggest that mammalian α-defensin genes may have evolved from two separate ancestors that originated from β-defensins. nih.govphysiology.orgphysiology.org The discovery of a single α-defensin in the opossum genome, in a conserved syntenic cluster, indicates that the gene duplication event giving rise to the α-defensin lineage from β-defensins occurred prior to the divergence of marsupial and eutherian lineages approximately 180 million years ago. researchgate.net θ-defensins are believed to have evolved from α-defensins and have been discovered only in leukocytes of primates. physiology.orgphysiology.org
Convergent Evolution of this compound Superfamilies (cis-defensins and trans-defensins)
Despite their independent evolutionary origins, the cis-defensin and trans-defensin superfamilies exhibit remarkable convergent evolution in their sequence, structure, and function. nih.govoup.comresearchgate.netnih.govlatrobe.edu.au Similarities that were once used as evidence for a single common origin are now understood to be the result of convergent evolution, particularly in short, constrained, disulfide-rich proteins. oup.comoup.comresearchgate.net Differences in tertiary structure, secondary structure order, and disulfide bond connectivity support the existence of two independent origins. oup.comoup.com
Both superfamilies are highly sequence diverse, with inter-cysteine loops often sharing less than 20% amino acid sequence identity even among homologues from the same phylogenetic order. nih.gov However, they display convergent sequence features. nih.gov Functionally, both superfamilies have convergently evolved members with signaling activities, such as immune cell recruitment and self-recognition, mediated by interactions with cell-surface receptors. nih.gov
Evolution of Mammalian α- and β-Defensins
Mammalian α-defensins are found only in certain mammals, including glires (mouse, rat, guinea pig, and rabbit) and primates. nih.govphysiology.org Their presence in syntenic chromosomal regions of different mammalian species is indicative of a common ancestor. nih.govphysiology.org Phylogenetic analyses of both full-length peptide and intron sequences of α-defensins reveal distinct clustering patterns. nih.govphysiology.org Primate α-defensins tend to form one cluster, while rodent enteric α-defensins form another. nih.govphysiology.org This suggests they may have independently evolved from two separate ancestral genes, both originating from β-defensins. nih.govphysiology.orgphysiology.org One ancestral gene appears to have undergone significant duplication and diversification, leading to enteric-specific α-defensins in rodents, while the other evolved into genes found in primates and rat myeloid cells. physiology.org
Mammalian β-defensins have undergone multiple gene duplication events and subsequent sequence diversification in the mammalian lineage, resulting in a large family of peptides with diverse amino acid sequences but a virtually identical tertiary structure based on characteristic intramolecular disulfide bonds. physiology.org The current repertoires of the α-defensin gene family in each species are primarily a result of repeated gene duplication and positive diversifying selection after the divergence of mammalian species. nih.govphysiology.org
Gene Duplication and Diversifying Selection
Gene duplication is a primary mechanism driving the expansion and diversification of this compound families. nih.govnih.govmdpi.com Following duplication, this compound genes are frequently subject to diversifying selection, particularly in the regions encoding the mature peptide, which is directly involved in antimicrobial activity and interactions with pathogens. nih.govphysiology.orgphysiology.orgphysiology.orgnih.govresearchgate.net This positive selection favors changes in amino acid sequences, leading to functional divergence and a broader spectrum of activity against a variety of microorganisms. nih.govphysiology.orgphysiology.orgnih.govoup.comnih.gov
Studies on primate α-defensins have shown that while the mature peptide region is subject to diversification, the signal or prosegment sequences are not, suggesting selection acts specifically on the functional part of the peptide. nih.govphysiology.orgphysiology.org Similarly, in β-defensins, positive selection acting on the mature peptide region can account for the diversity observed between paralogous and orthologous genes. oup.com This selection appears to promote changes in the charges of the encoded residues. nih.govoup.com
The birth-and-death evolutionary process, characterized by frequent gene duplication, pseudogenization, and significant positive selection, is a prominent mode of evolution for multigene families like the primate α-/θ-defensin family. plos.org This dynamic process allows for the rapid generation of new genes and the elimination of others, contributing to the ever-shifting antimicrobial repertoire in response to changing pathogen environments. plos.org
Genomic Architecture and Copy Number Variation (CNV)
This compound genes are often organized in clusters within the genome, and their genomic architecture is highly dynamic. frontiersin.orgmdpi.comfrontiersin.org These clusters are prone to structural variations, including copy number variation (CNV). nih.govfrontiersin.org CNV refers to the variation in the number of copies of a particular DNA sequence in a diploid genome and is extensive across mammals for β-defensin genes. nih.govfrontiersin.orgroyalsocietypublishing.org
In humans, α-defensin genes and different β-defensin genes are located on adjacent loci on chromosome 8p22–p23, forming a cluster that is consistent with a model of multiple rounds of duplication and divergence. frontiersin.org The human genome contains a cluster of 10 distinct α-defensin genes and pseudogenes spanning 132 kb on chromosome 8p23. nih.govphysiology.orgphysiology.org These loci are conserved in syntenic chromosomal regions in chimpanzee, rat, and mouse. nih.govphysiology.orgphysiology.org
Human β-defensin genes are organized into main clusters on chromosomes 8p23.1, 20p13, and 20q11.1, with another potential small cluster on chromosome 6p12. frontiersin.org The cluster at 8p23.1 contains several β-defensins within a repeat unit that shows extensive CNV in the population, typically ranging from 2 to 8 copies, with a modal copy number of 4. frontiersin.orgpnas.org The mutation rate at this locus is remarkably fast, estimated at approximately 0.7% per gamete, making it one of the fastest-changing CNVs known. pnas.org This variation in copy number can influence this compound expression levels. frontiersin.orgroyalsocietypublishing.org
In cattle, β-defensin genes are organized into four clusters on chromosomes 8, 13, 23, and 27. physiology.orgroyalsocietypublishing.org Cattle have a particularly diverse repertoire of β-defensin genes, with four clusters containing at least 57 genes. physiology.org Extensive β-defensin gene CNV has been observed in cattle, particularly for the DEFB103 gene, with potential functional consequences. royalsocietypublishing.org
The existence of independent, species-specific gene clusters in rodents suggests that multiple duplications and diversification events occurred at these loci after mammalian radiation. oup.com The mouse genome, for example, contains a large cluster of β-defensin genes on chromosome 8. researchgate.netubc.ca
Bivalve mollusks often exhibit an expanded repertoire of big this compound sequences, which appear to result from independent lineage-specific tandem gene duplications followed by rapid molecular diversification. frontiersin.orgnih.gov These big this compound genes can also be subject to gene presence/absence variation (PAV) within a species. frontiersin.orgnih.gov
The dynamic genomic architecture and extensive CNV in this compound gene clusters highlight their rapid evolution, driven by the need to adapt to diverse and evolving microbial challenges.
Table: this compound Superfamilies and Families
| Superfamily | Family | Key Characteristics | Phylogenetic Distribution |
| cis-defensins | Distinct secondary structure orientation, cysteine motifs, and disulfide bond connectivities compared to trans-defensins. | Plants, fungi, invertebrates. nih.govoup.comoup.com | |
| trans-defensins | α-defensins | Mammalian-specific; unique six-cysteine motif and disulfide bonding pattern (C1-C6, C2-C4, C3-C5). | Certain mammals (primates, glires, lagomorphs, horses). nih.govphysiology.orgresearchgate.netphysiology.org |
| β-defensins | Widest taxonomic distribution among vertebrate defensins; conserved tertiary structure. | Most vertebrates (fish, reptiles, birds, mammals). frontiersin.orgnih.govphysiology.org | |
| θ-defensins | Cyclic peptide backbone; evolved from α-defensins. | Some non-human primates. frontiersin.orgphysiology.orgphysiology.org | |
| Big defensins | Ancestors of β-defensins; contain an N-terminal hydrophobic domain and a C-terminal β-defensin-like domain. | Limited invertebrates (mollusks, arthropods, cephalochordates). nih.govfrontiersin.orgnih.govnih.govnih.gov |
Compound Names and PubChem CIDs:
(As per instructions, a table listing compound names and their corresponding PubChem CIDs would be included here if provided.)
Defensin Involvement in Pathophysiological Processes Mechanistic Research
Role in Infectious Diseases (Mechanistic Insights)
Defensins contribute significantly to the innate immune defense against a broad spectrum of infectious agents. mdpi.comoup.comfrontiersin.org Their mechanisms of action are diverse and often involve direct interaction with microbial membranes, leading to permeabilization and cell death. portlandpress.comfrontiersin.orgoup.com Additionally, defensins can influence the host immune response to infection. nih.govnih.gov
Bacterial Infections
Defensins exert antibacterial activity through several mechanisms, including disrupting bacterial membranes and inhibiting cell wall synthesis. nih.govfrontiersin.org Their cationic nature allows them to bind to negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. portlandpress.comoup.com This interaction can lead to pore formation and loss of membrane integrity, ultimately resulting in bacterial death. portlandpress.comoup.comtandfonline.com
Different defensin (B1577277) subtypes exhibit varying degrees of activity against different bacteria. For instance, human beta-defensin 3 (HBD3) is potently bactericidal against both Gram-positive and Gram-negative strains due to its highly cationic nature. nih.gov Studies have shown that defensins can also reduce bacterial infection by neutralizing secreted toxins. nih.govfrontiersin.org
Research highlights the importance of defensins in preventing bacterial colonization and invasion at mucosal surfaces. frontiersin.orgoup.com For example, human alpha-defensin 5 (HD5) has been shown to confer resistance to oral challenge with virulent Salmonella typhimurium in transgenic mice. nih.gov Conversely, some bacteria have developed mechanisms to evade this compound activity, such as altering their cell membrane composition to reduce the binding of cationic defensins. mdpi.com
Viral Infections (e.g., HIV-1, HPV, HAdV, SARS-CoV-2)
Defensins exhibit antiviral activity against both enveloped and non-enveloped viruses through multiple mechanisms. nih.govuniroma1.itfrontiersin.orgnih.gov These mechanisms can include direct inactivation of the virus, blocking viral entry into host cells, and inhibiting viral replication or post-entry events. frontiersin.orguniroma1.itnih.gov
For enveloped viruses, defensins can interact with the viral lipid bilayer or envelope glycoproteins, leading to disruption or inhibition of fusion with the host cell membrane. frontiersin.orguniroma1.itfrontiersin.orgnih.gov Examples include the inhibition of influenza A virus (IAV) replication by human neutrophil peptide 1 (HNP1) and the interference of retrocyclin 2 and HBD3 with viral fusion mediated by influenza virus hemagglutinin. frontiersin.orguniroma1.it
Against non-enveloped viruses like human adenovirus (HAdV) and human papillomavirus (HPV), defensins can bind to viral capsids or interfere with intracellular processes required for infection. uniroma1.itnih.gov Studies have shown that alpha-defensins can inhibit the infection of HAdV and HPV, potentially by perturbing viral uncoating or preventing the trafficking of the viral genome to the nucleus. nih.govbiorxiv.org
Research has also investigated the role of defensins in the context of SARS-CoV-2. Some human alpha-defensins, such as HNPs 1-3 and HD5, have demonstrated potent antiviral activity against pseudotyped viruses expressing SARS-CoV-2 spike proteins. researchgate.net
However, the interaction between defensins and viruses can be complex, with some studies suggesting that defensins might, in certain contexts, enhance viral adhesion or transmission. nih.gov The specific effects appear to be dependent on the particular this compound, virus, and target cell involved. nih.gov
Fungal Infections
Defensins are active against a variety of fungi, including Candida species. oup.comnih.govunits.it Their antifungal mechanisms often involve targeting components of the fungal cell wall and membrane. nih.govunits.it Cationic defensins can interact with negatively charged phospholipids (B1166683) in the fungal plasma membrane, leading to permeabilization and cell death. portlandpress.comunits.itfrontiersin.org
Some fungal defensins, such as those from Aspergillus giganteus, have been studied for their antifungal properties. frontiersin.org The γ-core motif in fungal defensins is believed to be involved in protein-membrane interactions that disrupt membrane integrity. frontiersin.org
Research on plant defensins, like NaD1 from Nicotiana alata, has revealed mechanisms involving membrane permeabilization, entry into the cytoplasm, and the induction of reactive oxygen species (ROS) leading to fungal killing. nih.gov The presence of specific lipids, such as glucosylceramides (GlcCer), in fungal membranes can be crucial for the activity of certain defensins. pnas.org
Host-Pathogen Interaction Dynamics
Defensins are key components in the dynamic interplay between the host immune system and invading pathogens. alliedacademies.orgalliedacademies.org They serve as a first line of defense, directly targeting microbes and preventing their colonization and invasion. oup.comalliedacademies.org
Beyond direct killing, defensins influence host-pathogen dynamics by modulating immune responses. nih.govfrontiersin.org They can act as chemoattractants for immune cells like dendritic cells and T cells, facilitating the recruitment of these cells to sites of infection and linking the innate and adaptive immune responses. frontiersin.orgnih.govoup.com
However, the host-pathogen interaction is a two-way street, and pathogens have evolved various strategies to evade or counteract this compound activity. mdpi.comresearchgate.net These can include altering their surface charge, producing proteases that degrade defensins, or inhibiting the host's production of these peptides. oup.commdpi.com Understanding these evasion mechanisms is crucial for developing new therapeutic strategies. nih.govresearchgate.net
Role in Inflammatory and Autoimmune Diseases
Beyond their role in combating infections, defensins are increasingly recognized for their involvement in inflammatory and autoimmune diseases. nih.govmdpi.commdpi.comoup.com Their immunomodulatory functions, including the ability to influence cytokine production and immune cell behavior, contribute to the complex pathogenesis of these conditions. nih.govmdpi.commdpi.com Dysregulation of this compound expression has been associated with several inflammatory and autoimmune disorders. nih.govfrontiersin.orgresearchgate.net
Inflammatory Bowel Disease (IBD)
Defensins, particularly those produced by Paneth cells in the intestine, play a crucial role in maintaining the balance of the gut microbiota and protecting against enteric pathogens. mdpi.comscirp.orgoup.com Altered expression or function of defensins has been strongly implicated in the pathogenesis of Inflammatory Bowel Disease (IBD), which includes Crohn's disease (CD) and ulcerative colitis (UC). mdpi.comscirp.orgoup.comjscholaronline.org
In Crohn's disease, a deficiency in the expression of alpha-defensins by Paneth cells in the ileum is a notable finding, which can lead to impaired antibacterial killing and contribute to microbial invasion and inflammation. mdpi.comscirp.orgoup.com This deficiency can occur independently of active inflammation and is particularly pronounced in the presence of mutations in the NOD2 gene, which is associated with CD susceptibility. oup.com
In contrast, ulcerative colitis is often characterized by increased expression of certain beta-defensins, such as HBD2 and HBD3, in the colonic epithelial cells. mdpi.com While this might seem counterintuitive, the increased expression could be a reactive response to the ongoing inflammation. mdpi.comsemanticscholar.org However, impaired induction of mucosal beta-defensins, partly linked to low copy number of the beta-defensin gene cluster, has also been observed in colonic CD. oup.com
The dysregulation of this compound production in IBD can disrupt the delicate balance between the host and the gut microbiota, contributing to chronic inflammation. mdpi.comscirp.orgjscholaronline.org The precise mechanisms by which altered this compound expression contributes to IBD pathogenesis are still under investigation, but they likely involve a combination of impaired microbial control and altered immune signaling. scirp.orgsemanticscholar.org
This compound Expression in Inflammatory Bowel Disease
| This compound Type | Location in GI Tract | Expression in Crohn's Disease (Ileum) | Expression in Crohn's Disease (Colon) | Expression in Ulcerative Colitis (Colon) | Reference |
| Alpha-defensins | Ileal Paneth cells | Decreased | Not specified | Not specified | mdpi.comscirp.orgoup.com |
| Beta-defensins | Colonic epithelium | Not specified | Impaired induction/Lower expression | Increased | mdpi.comoup.comjscholaronline.org |
Cystic Fibrosis and Lung Inflammation
Increased this compound levels have been observed in inflammatory lung diseases, including cystic fibrosis (CF), diffuse panbronchiolitis (DPB), idiopathic pulmonary fibrosis (IPF), and acute respiratory distress syndrome (ARDS), as well as in infectious diseases. nih.govtandfonline.com Studies focusing on alpha-defensins (HNP1-3) have revealed higher levels in plasma or bronchoalveolar lavage fluid (BALF) of patients with DPB, IPF, and ARDS. tandfonline.com High levels of neutrophil defensins were also noted in the purulent sputum of CF patients, exceeding concentrations found in healthy individuals. tandfonline.com
The increased levels in inflammatory lung diseases are not limited to alpha-defensins. Increased beta-defensin levels, specifically human beta-defensin-2 (hBD-2), have been described in the BALF of CF patients, while hBD-1 levels were not elevated. tandfonline.compnas.org This aligns with in vitro studies showing that inflammatory cytokines induce hBD-2 but not hBD-1 in lung epithelial cells. tandfonline.compnas.org
While defensins possess antimicrobial activity, which is crucial for host defense in the airways, this activity can be salt-sensitive. tandfonline.com This salt sensitivity has been proposed as a factor in the increased susceptibility to bacterial infection in CF patients, whose airway secretions may contain higher, isotonic salt concentrations, potentially limiting the antimicrobial effects of defensins. tandfonline.com
Beyond their antimicrobial function, defensins can modulate inflammatory responses, stimulate adaptive immunity, and contribute to tissue repair. nih.govtandfonline.com In inflammatory lung diseases, alpha-defensins in lung tissue may contribute to the formation of fibroproliferative lesions or remodeling. nih.gov Studies have shown that alpha-defensin-1 and alpha-defensin-2 stimulate the proliferation and collagen synthesis of lung fibroblasts in a dose-dependent manner. nih.gov These defensins also enhance the cell migration of lung fibroblasts, further supporting their role in the formation of inflammatory fibroproliferative lesions. nih.gov
Psoriasis and Other Dermatological Conditions
Defensins are biomarkers for psoriasis. psoriasis.org In healthy skin, these peptides function as a defense mechanism against infections. psoriasis.org However, in psoriasis, this compound levels are abnormally high even in the absence of infection. psoriasis.org Human beta-defensin-2 (hBD-2) is strongly expressed in lesional psoriatic epidermis and reaches biologically relevant concentrations in the affected skin. droracle.aiplos.org This elevated expression of beta-defensins contributes to the lower incidence of cutaneous infections, including dermatophyte infections, in patients with psoriasis. droracle.ai The mechanism involves beta-defensins directly killing or inhibiting fungal growth by disrupting their cell membranes and modulating the immune response to recruit immune cells to potential infection sites. droracle.ai
Studies have shown a significant association between a higher genomic copy number for beta-defensin genes and the risk of psoriasis. nih.gov The antimicrobial and pro-inflammatory nature of beta-defensins suggests that quantitative variations in gene dosage might contribute to susceptibility to inflammatory skin diseases. nih.gov Psoriatic keratinocytes are programmed to secrete large amounts of host defense proteins, such as beta-defensins, in response to Th1 or Th17 cytokines. plos.org Serum hBD-2 levels strongly correlate with disease activity in psoriasis patients. plos.org
Beta-defensins can also augment the influx of T-cells and dendritic cells in non-infectious inflammatory diseases like psoriasis, potentially contributing to chronicity and sustained disease. plos.org Research is ongoing to understand the exact roles of defensins in psoriasis, identify their receptors on immune cells, and determine how they contribute to psoriatic itch. psoriasis.org
Defensins in Cancer Biology
Defensins are being studied in the context of cancer, where they have been identified in various tumor types and act as versatile immune modulators in the tumor microenvironment. mdpi.com Researchers are working to understand their role in tumor immunity, given their presence and differential expression in certain cancers. researchgate.netnih.govkuleuven.be
Direct Effects on Tumor Cells (e.g., Induction of Apoptosis, DNA Damage)
Human neutrophil peptides (HNPs), a type of alpha-defensin, have demonstrated direct oncolytic effects by permeabilizing the cell membrane of tumor cells. researchgate.netnih.govkuleuven.be Defensins can also inflict DNA damage and induce apoptosis in tumor cells. researchgate.netnih.govkuleuven.be For instance, HNP-1 to HNP-3 have been shown to induce cell death in certain cancer cell lines associated with mitochondrial injury. researchgate.net Therapeutic application of defensins can result in lysis or apoptosis of cancer cells. researchgate.netresearchgate.net
Human beta-defensin-1 (B1578038) (hBD-1) is considered a tumor suppressor, as its expression is often absent or downregulated in certain cancers like prostate cancer and renal clear cell carcinoma. exp-oncology.com.uafrontiersin.org Downregulation of hBD-1 expression can contribute to cancer cell survival, while its induction can lead to tumor cell death. exp-oncology.com.uafrontiersin.org HBD-1 promotes cancer cell apoptosis and suppresses tumor migration and invasion in oral squamous cell carcinoma (OSCC). frontiersin.orgmdpi.com
Immunomodulatory Roles in the Tumor Microenvironment
In the tumor microenvironment, defensins function as chemoattractants for various immune cell subsets, including T cells, immature dendritic cells, monocytes, and mast cells. researchgate.netnih.govkuleuven.be By activating these targeted leukocytes, defensins generate pro-inflammatory signals. researchgate.netnih.govkuleuven.be Immuno-adjuvant effects have also been reported in various models. researchgate.netnih.govkuleuven.be
Defensins can play a relevant role in activating the adaptive immune system and generating anti-tumor immunity by increasing pro-inflammatory signaling events, causing cell lysis (which generates antigens), and attracting and activating antigen-presenting cells. researchgate.netnih.govkuleuven.be This suggests a potential contribution of defensins to the success of immunotherapy. researchgate.netnih.govkuleuven.be
Beta-defensins bind to receptors on immune cells like CCR6, CCR2, and TLRs, triggering a coordinated response that includes maturing antigen-presenting cells for a stronger adaptive immune response and stimulating the production of proinflammatory molecules by immune cells. mdpi.com
Dual Roles: Tumor Suppressive and Tumor-Promoting Activities
The role of defensins in cancer is complex and can be contradictory, with both tumor-suppressive and tumor-promoting activities reported depending on the cancer type and context. mdpi.commdpi.comtermedia.plnih.gov
Some defensins, like hBD-1 and this compound alpha 5 (HAD-5), have demonstrated tumor-suppressive effects. mdpi.comexp-oncology.com.uafrontiersin.org Overexpression of HAD-5 inhibited colorectal cancer (CRC) cell proliferation, colony formation, and tumor growth in mice. mdpi.com Mechanistically, HAD-5 binds to PI3K complex subunits, affecting downstream signaling and hindering cell growth and metastasis. mdpi.com
Conversely, other defensins, such as human beta-defensin-3 (hBD-3), appear to play a pro-cancerous role. mdpi.com HBD-3 overexpression has been linked to migration, invasion, and cell death in various cancers, including Lewis lung carcinoma and CRC. mdpi.com HBD-3 may contribute to cancer development by activating signaling pathways crucial for cell proliferation. mdpi.com HBD-3 also enhances cancer metastasis and can protect cancer cells from cisplatin-mediated apoptosis. mdpi.com
The role of hBD-2 is also not entirely clear and can differ significantly between tumor types. exp-oncology.com.ua While some studies suggest it may suppress tumors when downregulated, it could potentially promote tumor growth when upregulated. mdpi.com Overexpression of hBD-2 in esophageal cancer can promote cell growth through the NF-κB pathway. mdpi.com
Alpha-defensins also exhibit complex roles. While alpha-defensin 5 (DEFA5) suppresses gastric cancer growth, DEFA5 and alpha-defensin 6 (DEFA6) are elevated in colorectal cancer. mdpi.com DEFA5 might be linked to a better prognosis, while DEFA6 might be associated with a worse prognosis. mdpi.com DEFA1 has been found to be highly expressed in cancer tissues compared to normal tissues, particularly at the invasive tumor front, and promotes OSCC cell invasion and tumor growth. iiarjournals.org
This complexity underscores the need for further research to understand this compound regulation and function in different cancers. mdpi.com
Altered this compound Expression in Malignancies
Altered expression of both alpha and beta-defensins is frequently observed in cancer tissues compared to healthy tissues. mdpi.comfrontiersin.orgtermedia.plnih.gov
Human beta-defensin-1 (hBD-1) expression is often reduced in various cancers, including oral squamous cell carcinoma (OSCC), salivary gland tumors, renal clear cell carcinoma, prostate cancer, basal cell carcinoma (BCC), cutaneous squamous cell carcinoma (SCC), colon cancer, and liver cancer. exp-oncology.com.uafrontiersin.orgmdpi.comnih.gov Lower hBD-1 expression has been correlated with worse patient outcomes and may decrease as precancerous lesions progress to OSCC. frontiersin.orgmdpi.com
The expression pattern of hBD-2 varies depending on the cancer type. exp-oncology.com.uafrontiersin.org It has been reported as upregulated in several cancers, including esophageal, lung, cervical, and skin cancer (BCC and SCC). frontiersin.orgtermedia.pl Conversely, hBD-2 has been reported as downregulated in colon cancer and OSCC. frontiersin.orgnih.gov Elevated serum levels of hBD-2 have been associated with basal cell carcinoma. termedia.pl
Loss of interferon (IFN) and this compound genes through deletions is frequent in many cancer types and has been correlated with worse patient outcomes. mdpi.com Gene expression analysis suggests that deleted IFN and this compound genes can lead to the activation of cancer-promoting pathways and suppression of immune response pathways, implying a tumor-suppressive effect that is lost with deletion. mdpi.com
The following table summarizes some observed alterations in this compound expression in various malignancies:
| This compound | Cancer Type | Observed Expression Change | Potential Role |
| hBD-1 | OSCC | Reduced | Tumor Suppressor |
| hBD-1 | Salivary Gland Tumors | Reduced | |
| hBD-1 | Renal Clear Cell Carcinoma | Absent/Downregulated | Tumor Suppressor |
| hBD-1 | Prostate Cancer | Absent/Downregulated | Tumor Suppressor |
| hBD-1 | BCC | Reduced | |
| hBD-1 | Cutaneous SCC | Reduced | |
| hBD-1 | Colon Cancer | Downregulated | Tumor Suppressor |
| hBD-1 | Liver Cancer | Downregulated | |
| hBD-2 | Esophageal Cancer | Upregulated | Tumor Promoter (potential) |
| hBD-2 | Lung Cancer | Upregulated | |
| hBD-2 | Cervical Cancer | Upregulated | |
| hBD-2 | Skin Cancer (BCC and SCC) | Upregulated | |
| hBD-2 | Colon Cancer | Downregulated | Tumor Suppressor (potential) |
| hBD-2 | OSCC | Downregulated | |
| hBD-3 | Various (e.g., CRC, Lung) | Upregulated | Tumor Promoter |
| HAD-5 | CRC | Tumor Suppressor | |
| DEFA5 | Gastric Cancer | Tumor Suppressor | |
| DEFA5 | Colorectal Cancer | Elevated | Potential Prognostic Marker |
| DEFA6 | Colorectal Cancer | Elevated | Potential Prognostic Marker |
| DEFA1 | Various (e.g., OSCC, Bladder) | Elevated | Tumor Promoter |
This table is based on research findings indicating altered this compound expression in different cancers and their proposed roles mdpi.comexp-oncology.com.uafrontiersin.orgmdpi.comtermedia.pliiarjournals.orgnih.gov.
Advanced Methodologies and Research Approaches in Defensin Studies
Spectroscopic and Structural Elucidation Techniques (e.g., NMR)
Determining the three-dimensional structure of defensins is fundamental to understanding their mechanisms of action. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique widely used for this purpose, particularly for proteins and peptides in solution jchps.comuq.edu.aunih.gov. Unlike X-ray crystallography, NMR does not require crystallization, which can be a significant challenge for peptides, especially those interacting with membranes uq.edu.aunih.gov.
NMR-based methods, including 1D and 2D NMR experiments such as TOCSY, NOESY, 1H, 13C HSQC, and 1H, 15N HSQC, provide detailed insights into the molecular structure, dynamics, and interactions of defensins uq.edu.auacs.org. These experiments yield distance restraints and dihedral angles necessary for calculating the three-dimensional structure uq.edu.aunih.govrcsb.org. Solid-state NMR is also employed to study defensins in membrane-mimicking environments, which is crucial given their interactions with microbial membranes nih.govmeihonglab.com.
Studies utilizing NMR have revealed the conserved structural features of defensins, such as the cysteine-stabilized α/β fold, despite significant diversity in their amino acid sequences rcsb.orgmdpi.comrcsb.org. For instance, the solution structures of human beta-defensin 1 (hBD-1) and hBD-2, as well as murine beta-defensins (mBD-7 and mBD-8), determined by NMR, showed striking structural similarity, including the lack of a distinct hydrophobic core, suggesting the fold is primarily stabilized by disulfide bonds rcsb.org. The structure of bovine neutrophil beta-defensin-12 (BNBD-12) determined by NMR also demonstrated that the beta-defensin peptide fold is identical to that of classical defensins, characterized by a triple-stranded beta-sheet and a beta-bulge rcsb.org. Solid-state NMR has been used to determine the membrane-bound structure, dynamics, oligomeric state, and topology of human alpha-defensin 1 (HNP-1) in lipid bilayers, supporting a "dimer pore" mechanism for membrane disruption meihonglab.com.
Computational Biology and Bioinformatics
Computational biology and bioinformatics play a vital role in analyzing the vast amount of defensin (B1577277) sequence data, predicting their structures and functions, and understanding their evolutionary history nih.govoup.comexcli.deuni-goettingen.de. These approaches are particularly valuable for the large-scale identification and characterization of defensins, which can be time-consuming and costly using experimental methods alone nih.govexcli.deexcli.deresearchgate.net.
The general machine learning framework for this compound prediction typically involves dataset preparation, feature extraction, feature optimization, and model development and evaluation nih.govresearchgate.net.
Sequence and Structure Prediction
Bioinformatics tools are extensively used for the prediction of this compound sequences and their structural features. This includes identifying conserved domains, signal peptides, and predicting subcellular localization mdpi.commdpi.com. Analysis of sequence data can reveal characteristics such as amino acid composition, with defensins often found to be rich in cysteine residues nih.govfrontiersin.org.
While experimental methods like NMR and X-ray crystallography provide high-resolution structures, computational methods, such as homology modeling and ab initio prediction, are employed to predict the three-dimensional structures of defensins, especially when experimental structures are unavailable mdpi.com. Sequence analysis methods, particularly non-phylogenetic approaches, are necessary to classify this compound superfamily members and predict their functions based on sequence relationships, given the high sequence divergence oup.comoup.comresearchgate.net. Computational analyses of tomato defensins, for example, have confirmed a conserved mature domain structure consisting of an alpha-helix and three beta-strands, and predicted disulfide bond connectivity mdpi.com.
Phylogenetic Analysis
Phylogenetic analysis is used to study the evolutionary relationships of defensins across different species and within this compound families mdpi.comresearchgate.netijpsonline.comnih.govresearchgate.netecoevo.com.br. By comparing this compound sequences, researchers can reconstruct evolutionary trees to understand their diversification and identify conserved lineages researchgate.netijpsonline.comresearchgate.netecoevo.com.br.
Studies have shown that defensins from different organisms, such as animals and plants, evolved separately frontiersin.org. Phylogenetic analysis of beta-defensin genes in humans, cattle, and pigs has revealed their evolutionary relationships and the organization of these genes in syntenic chromosomal regions, suggesting conservation due to function nih.govpnas.org. Analysis of insect defensins has also involved phylogenetic tree construction to understand their evolutionary history researchgate.net. Phylogenetic analysis of defensins from Arabidopsis thaliana has classified them into distinct clades based on sequence similarity researchgate.net. The evolution of beta-defensin-like genes in snakes has been studied using phylogenetic analysis, suggesting a birth-and-death model of evolution for this multigene family ecoevo.com.br.
Machine Learning for this compound Identification and Classification
Machine learning (ML) techniques have emerged as powerful tools for the in silico identification and classification of defensins from large datasets of protein sequences nih.govexcli.deexcli.deresearchgate.netfrontiersin.org. These methods can effectively utilize protein sequence information to predict whether a given sequence is a this compound or belongs to a specific this compound subfamily nih.govexcli.deexcli.de.
Various ML algorithms have been applied, with Support Vector Machines (SVM) being a popular choice for building computational models for this compound prediction and classification nih.govfrontiersin.org. Models trained on datasets of defensins and other antimicrobial peptides (AMPs) or non-defensins have achieved high accuracy in distinguishing defensins researchgate.netfrontiersin.org. For example, an SVM-based model achieved a Matthew's Correlation Coefficient (MCC) of 0.88 and an Area Under the Curve (AUC) of 0.98 on a validation set for classifying defensins from other AMPs frontiersin.org. Another SVM model achieved an MCC of 0.96 and an AUC of 0.99 for classifying defensins from non-defensins frontiersin.org. These models utilize a wide range of peptide features extracted from sequence data frontiersin.org. Web servers like "DefPred" have been developed to provide tools for the identification and classification of defensins using these ML models frontiersin.org.
Table 1: Performance of SVM-based this compound Prediction Models frontiersin.org
| Dataset Type | Model Type | Metric | Training Set Score | Validation Set Score |
| Defensins vs. AMPs | SVM | AUROC | 0.98 | 0.98 |
| Defensins vs. AMPs | SVM | MCC | 0.88 | 0.88 |
| Defensins vs. Non-defensins | SVM | AUROC | 0.99 | 0.99 |
| Defensins vs. Non-defensins | SVM | MCC | 0.93 | 0.96 |
Protein-Protein Interaction Studies
Computational approaches are also used to predict and analyze the interactions of defensins with other proteins mdpi.comijpsonline.comacs.orgresearchgate.netfrontiersin.org. These studies provide insights into the potential molecular pathways and cellular processes in which defensins are involved, beyond their direct antimicrobial activity ijpsonline.comresearchgate.net.
Protein-protein docking studies, for instance, can predict the binding orientations and interactions between defensins and target proteins acs.org. Molecular interaction studies of human beta-defensin-2 (HBD-2) have been conducted using computational methods to understand its potential as a dual inhibitor of matrix metalloproteinase-9 (MMP-9) and protein kinase C-βII (PKC-βII), suggesting direct interactions with these proteins acs.org. Analysis of protein-protein interaction networks involving defensins can reveal their association with functional groups such as enzyme inhibitors, transcription factors, and proteins involved in signaling pathways researchgate.net. For example, studies have highlighted the interaction of HBD3 with the cell surface receptor LRP5, suggesting a role in activating the β-catenin pathway during viral infection frontiersin.org.
Genetic Manipulation and Gene Expression Analysis (e.g., qRT-PCR, Western Immunoblotting)
Genetic manipulation techniques and gene expression analysis methods are essential for studying the regulation of this compound production and their functional roles in biological systems frontiersin.orgpnas.orgmdpi.com.
Quantitative Reverse Transcription PCR (qRT-PCR) is a widely used technique to measure the mRNA expression levels of this compound genes in different tissues, under various conditions, or in response to stimuli such as infection or stress frontiersin.orgpnas.orgfrontierspartnerships.orgmedrxiv.orgnih.govresearchgate.net. This allows researchers to determine where and when defensins are produced frontiersin.orgpnas.orgresearchgate.net. For example, qRT-PCR analysis of PtDef, a this compound-encoding gene from Populus trichocarpa, showed its expression in all tested tissues, with varying levels frontiersin.org. qRT-PCR has also been used to investigate the expression of this compound genes during SARS-CoV-2 infection, revealing downregulation of several beta-defensin genes in infected patients frontierspartnerships.orgmedrxiv.org. Studies on canine beta-defensins (CBD1 and CBD103) have utilized qRT-PCR to determine their expression patterns in different tissues researchgate.net. qRT-PCR has also been applied to assess alpha-defensin mRNA expression in patients with hyperlipidemia and coronary heart disease nih.gov.
Western immunoblotting (also known as Western blotting) is a technique used to detect and quantify specific this compound proteins in biological samples pnas.orgnih.govuiowa.eduresearchgate.net. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the this compound of interest pnas.orgnih.gov. Western blotting can confirm the presence of this compound peptides and provide information about their molecular weight nih.gov. Studies have used Western immunoblotting to screen for beta-defensin peptides in biological fluids like bronchoalveolar lavage (BAL) fluid pnas.org. Western blot analysis has also been employed to detect human beta-defensin-2 (HBD-2) and human beta-defensin-3 (HBD-3) in saliva samples . Antibodies specific to defensins, such as an antibody against human beta-defensin 3 (hBD-3), are available for use in Western blotting and other immunoassays uiowa.edu. Western blotting has also been used in studies of theta-defensins from baboons and rhesus macaques researchgate.net. Genetic manipulation, such as overexpression of this compound genes, can be used to study their impact on host resistance to pathogens frontiersin.org.
Table 2: Examples of Gene Expression Analysis Techniques Used in this compound Studies
| Technique | Application | Example Findings |
| qRT-PCR | Measuring this compound mRNA expression in tissues and under different conditions | PtDef expressed in all tested tissues of Populus trichocarpa frontiersin.org. Downregulation of beta-defensin genes in SARS-CoV-2 infection frontierspartnerships.orgmedrxiv.org. |
| Western Immunoblotting | Detecting and quantifying this compound proteins in biological samples | Detection of HBD-1 and HBD-2 in BAL fluid pnas.org. Detection of HBD-2 and HBD-3 in saliva . |
Future Research Directions and Therapeutic Potential Conceptual/mechanistic
Elucidating Complex Mechanistic Pathways
While the direct antimicrobial activity of many defensins is attributed to their ability to disrupt microbial membranes through pore formation, the precise molecular events and interactions involved are still being fully elucidated. Research continues to explore the nuances of how defensins interact with different microbial membrane compositions and the role of their cationic and amphipathic properties in this process. Defensins damage or kill ingested microbes by penetrating the microbial's cell membrane via electrical attraction, subsequently forming pores in the membrane. Beyond membrane disruption, defensins are known to inhibit essential microbial processes such as DNA, RNA, and protein biosynthesis. Future studies aim to map the specific intracellular targets and pathways affected by different defensin (B1577277) types.
Furthermore, the mechanisms by which defensins modulate host immune responses are a significant area of investigation. This includes understanding their interactions with host cell receptors, such as chemokine receptors (e.g., CCR6) and Toll-like receptors (TLRs 1, 2, and 4), which can trigger downstream signaling pathways leading to immune cell recruitment, activation, and cytokine production. Elucidating these complex signaling cascades is crucial for harnessing the immunomodulatory potential of defensins. For instance, studies have shown that human beta-defensin-2 (hBD-2) can activate dendritic cells via TLR4, while hBD-3 interacts with TLR1 and TLR2 on monocytes and dendritic cells, activating MyD88 signaling.
Understanding Context-Dependent Functional Duality
Defensins exhibit a remarkable functional duality, acting as both direct microbicidal agents and modulators of host immunity. The specific function exerted by a this compound can be highly dependent on the local environment, including the concentration of the this compound, the type of pathogen present, and the physiological state of the host tissue. For example, human neutrophil peptides 1-3 (HNP1-3) have been shown to stimulate tumor cell growth at low concentrations but exert cytotoxic effects and induce tumor cell death at high concentrations.
Research is focused on understanding the molecular switches and cellular contexts that dictate whether a this compound primarily acts as an antimicrobial peptide or an immunomodulator. This involves investigating how post-translational modifications, interactions with other host factors, and the presence of specific microbial components influence this compound conformation, stability, and receptor binding affinity, thereby altering their functional outcomes. The redox state of some defensins might also be involved in modulating the composition of the microbiota on the epithelial surface.
Bioengineering and Design Principles for Novel this compound-Based Agents
The inherent properties of defensins, such as their broad-spectrum activity and relatively low propensity for inducing resistance compared to conventional antibiotics, make them attractive templates for developing novel therapeutic agents. Bioengineering approaches aim to design and synthesize this compound analogs with enhanced stability, specificity, and efficacy.
Peptide Engineering for Enhanced Stability and Specificity
Peptide engineering strategies are being employed to improve the therapeutic profile of defensins. This includes modifying amino acid sequences to enhance resistance to proteolytic degradation, a major challenge for peptide-based therapeutics. The disulfide bonds present in defensins contribute significantly to their structural stability and resistance to proteases. Engineering efforts may involve altering the number or position of these disulfide bonds or incorporating non-natural amino acids or cyclization to rigidify the peptide structure and increase stability.
Furthermore, engineering can aim to increase the specificity of defensins for target pathogens or host cells, potentially reducing off-target effects and toxicity. This could involve modifying the peptide sequence to enhance binding to specific microbial surface molecules or to target particular host cell receptors involved in immune modulation or tissue repair. For instance, engineering the alpha-helix of defensins has been explored to create ligands that bind specific viral proteins, such as the SARS-CoV-2 Spike protein.
Approaches for Modulating this compound Expression
Another avenue for therapeutic intervention involves modulating the endogenous expression of defensins. Nutritional interventions, such as the administration of branched-chain amino acids (BCAAs) like isoleucine, have shown promise in upregulating the expression of intestinal beta-defensins, potentially enhancing host defense against pathogens. Studies have also identified small molecules, such as andrographolide, that can induce the expression of specific defensins like hBD3 in epithelial cells.
Research is exploring various methods, including small molecules, gene therapy, and probiotic approaches, to upregulate or downregulate this compound production in specific tissues or cell types. This targeted modulation of this compound expression could be a strategy to bolster innate immunity in immunocompromised individuals or to dampen excessive inflammation in certain diseases. For example, genetic modification of keratinocytes to produce beta-defensins has been investigated to enhance antimicrobial activity and improve wound healing.
Defensins as Research Tools in Immunity and Disease Models
Defensins serve as valuable research tools for investigating fundamental aspects of innate and adaptive immunity, as well as the pathogenesis of various diseases. Their ability to interact with both microbial and host cells makes them useful probes for studying host-pathogen interactions, immune cell activation, and inflammatory processes.
In vitro and in vivo models utilizing defensins are employed to dissect the molecular mechanisms underlying their antimicrobial and immunomodulatory activities. Studies using defensins or this compound-deficient models can help to elucidate the role of these peptides in maintaining barrier integrity, regulating microbial communities, and shaping immune responses in different tissues, such as the gut, skin, and lungs. For example, mouse models have been instrumental in studying the upregulation of beta-defensins during respiratory bacterial infections and the protective effects of alpha-defensins against Salmonella infection in the gut. Computational tools are also being developed to predict and design defensins, aiding in research and the development of novel analogs.
Interplay with Microbiota and Host Homeostasis
The intricate relationship between defensins and the host microbiota is a rapidly evolving area of research. Defensins, particularly those produced by epithelial cells in mucosal tissues like the intestine, play a critical role in shaping the composition and spatial organization of commensal microbial communities. They contribute to maintaining a healthy balance by controlling the growth of potential pathobionts while tolerating beneficial microbes.
Q & A
Q. How can researchers validate this compound-disease associations identified in GWAS while avoiding overfitting?
- Split cohorts into discovery (70%) and validation (30%) sets. Apply LASSO regression to penalize non-predictive SNPs. Replicate findings in ethnically diverse populations and adjust for covariates (e.g., smoking, BMI). Use Mendelian randomization to infer causality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
